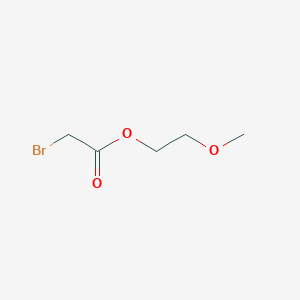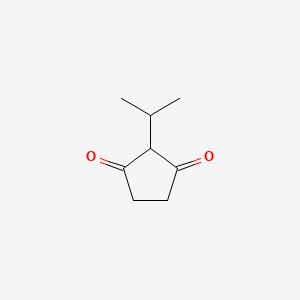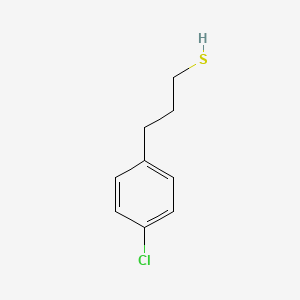
(2,4-DIMETHYL-PHENYL)-METHANETHIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-DIMETHYL-PHENYL)-METHANETHIOL is an organic compound with the molecular formula C9H12S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
(2,4-DIMETHYL-PHENYL)-METHANETHIOL can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction typically occurs under reflux conditions, resulting in the formation of 2,4-dimethylphenylmethanethiol.
Industrial Production Methods
In industrial settings, the production of 2,4-dimethylphenylmethanethiol often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process yields 2,4-dimethylphenylmethanethiol with high purity and yield.
化学反応の分析
Types of Reactions
(2,4-DIMETHYL-PHENYL)-METHANETHIOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2,4-DIMETHYL-PHENYL)-METHANETHIOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-dimethylphenylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2,4-Dimethylphenol: Similar in structure but lacks the thiol group.
2,4-Dimethylbenzenethiol: Another thiol with a similar structure but different substitution pattern.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a thiol group.
Uniqueness
(2,4-DIMETHYL-PHENYL)-METHANETHIOL is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research.
特性
IUPAC Name |
(2,4-dimethylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCOZJGZURWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Cyclopropyl-(3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7906289.png)


![2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B7906316.png)
![6-Oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7906323.png)




![2-chloro-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone](/img/structure/B7906368.png)
